molecular formula C18H24O4 B8077085 Dibutyl 2-benzylidenemalonate

Dibutyl 2-benzylidenemalonate

Cat. No. B8077085
M. Wt: 304.4 g/mol
InChI Key: PUXMGRWRNPUWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 2-benzylidenemalonate is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyl 2-benzylidenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 2-benzylidenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phthalates like Dibutyl 2-benzylidenemalonate have wide industrial applications, including use as plasticizers in consumer products, medical devices, and personal care products (Hauser & Calafat, 2005).

  • In a study of benzamidomethaneboronic acid, derived from dibutyl iodomethaneboronate, it was found to be a strong inhibitor of alpha-chymotrypsin (Amiri et al., 1984).

  • The synthesis and crystal structure of related compounds, like dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate, have been studied, showcasing the chemical versatility of these compounds (Aliev et al., 2000).

  • Enhanced lithium-ion transport in PEO-based solid polymer electrolytes employing esters of benzene 1,2 dicarboxylic acids, like dibutyl phthalate, has been researched, highlighting their application in electrical conductivity enhancement (Michael et al., 1997).

  • Research on the effects of phthalate mixtures on mouse antral follicles has demonstrated how these compounds can impact biological systems, such as by decreasing antral follicle growth and hormone production (Zhou & Flaws, 2016).

  • Studies on substituted benzimidazoles, which inhibit gastric acid secretion by blocking (H+ + K+) ATPase, provide insights into potential therapeutic applications of related compounds (Fellenius et al., 1981).

  • The biological impact of phthalates, including dibutyl phthalate, has been examined, focusing on aspects like cytotoxicity, endocrine disruption, and effects on xenobiotic metabolism (Mankidy et al., 2013).

  • A study on dibutyl 2-(trifluoromethyl)cyclopropylboronate showcased its use as a useful (trifluoromethyl)cyclopropylating reagent in medicinal chemistry (Duncton et al., 2010).

properties

IUPAC Name

dibutyl 2-benzylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-3-5-12-21-17(19)16(18(20)22-13-6-4-2)14-15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXMGRWRNPUWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl 2-benzylidenemalonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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